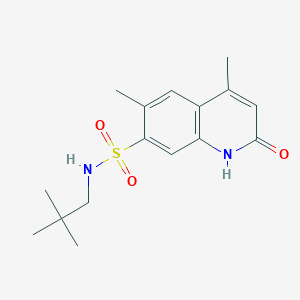
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
作用機序
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide inhibits the activity of chloride channels and transporters by binding to a specific site on the protein. This binding causes a conformational change in the protein, which prevents the movement of chloride ions across the membrane. N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide also inhibits the activity of sodium bicarbonate transporters and anion exchangers by binding to a different site on the protein. This binding prevents the transport of bicarbonate ions and other anions across the membrane.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has been shown to have various biochemical and physiological effects, depending on the specific channel or transporter that it inhibits. For example, inhibition of chloride channels can lead to changes in cell volume, pH, and neurotransmitter release. Inhibition of sodium bicarbonate transporters can lead to changes in acid-base balance and ion transport across the membrane.
実験室実験の利点と制限
One advantage of using N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide is its potential for off-target effects. N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has been shown to inhibit other proteins, such as potassium channels, at high concentrations.
将来の方向性
There are many future directions for the use of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide in scientific research. One area of interest is the role of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide in neurological disorders, such as epilepsy and migraine. N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has been shown to have anticonvulsant and anti-migraine effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more specific inhibitors for ion channels and transporters. By understanding the mechanism of action of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide, researchers can design new compounds that target specific sites on these proteins, with fewer off-target effects.
合成法
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide with 2,2-dimethylpropanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is purified through a series of chromatographic techniques.
科学的研究の応用
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has been widely used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, sodium bicarbonate transporters, and anion exchangers. N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has also been used to study the role of these channels and transporters in various physiological processes, such as acid-base balance, cell volume regulation, and neuronal signaling.
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1H-quinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-10-7-15(19)18-13-8-14(11(2)6-12(10)13)22(20,21)17-9-16(3,4)5/h6-8,17H,9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMQZHBUCAGZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NCC(C)(C)C)NC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)


![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)